molecular formula C11H17NS B13077618 7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine

7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine

Cat. No.: B13077618
M. Wt: 195.33 g/mol
InChI Key: NQHZXRDCMWYVEM-UHFFFAOYSA-N
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Description

7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is based on the tetrahydro-thieno[2,3-c]pyridine ring system, which is recognized as a privileged motif in pharmaceutical research . This specific analog is functionalized with a 2-methylpropyl (isobutyl) group at the 7-position, which can be strategically employed to modulate the compound's lipophilicity, steric bulk, and overall pharmacokinetic profile. Compounds within this chemical class have demonstrated substantial research value, particularly as key intermediates in the synthesis of potential therapeutic agents . For instance, closely related 4,5,6,7-tetrahydro-thieno[2,3-c]pyridine derivatives have been investigated for their ability to modulate enzymes like glucose-6-phosphatase (G-6-Pase), positioning them as promising candidates for research into metabolic disorders such as diabetes . Furthermore, the thieno[2,3-c]pyridine scaffold is found in other bioactive molecules, including allosteric kinase inhibitors developed as potent and selective agents for tropomyosin receptor kinases (Trk), which are relevant in pain and oncology research . Researchers can utilize this compound as a versatile building block for constructing more complex molecular architectures or as a core structure for functionalization in structure-activity relationship (SAR) studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

7-(2-methylpropyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

InChI

InChI=1S/C11H17NS/c1-8(2)7-10-11-9(3-5-12-10)4-6-13-11/h4,6,8,10,12H,3,5,7H2,1-2H3

InChI Key

NQHZXRDCMWYVEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C2=C(CCN1)C=CS2

Origin of Product

United States

Preparation Methods

Construction of the Thieno[2,3-c]pyridine Core

  • Bischler–Napieralski Cyclization and Reduction : A classical approach involves cyclization of appropriate precursors via Bischler–Napieralski reaction to form imine intermediates, followed by reduction to yield the tetrahydrothieno[2,3-c]pyridine core. This method has been widely applied in related thieno-fused heterocycles synthesis and allows for versatile substitution patterns.

  • Pictet–Spengler Reaction : An optimized one-pot Pictet–Spengler reaction has been reported to efficiently build the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core from 2-thiopheneethylamine and substituted picolinaldehydes. This method provides higher yields and a streamlined synthesis path, facilitating rapid analogue preparation.

Introduction of the 2-Methylpropyl Side Chain

  • The 2-methylpropyl substituent is typically introduced via alkylation or amide coupling strategies on the heterocyclic core or its precursors. For example, alkylation of nitrogen atoms in the ring or coupling with carboxylic acid derivatives bearing the 2-methylpropyl group has been employed.

  • In some routes, chloroacetamide intermediates are used as functional handles for subsequent coupling with amines bearing the 2-methylpropyl group, enabling modular side chain installation.

Detailed Preparation Method (Representative Procedure)

Step 1: Synthesis of the Heterocyclic Core

  • Starting from 2-thiopheneethylamine , condensation with 6-methylpicolinaldehyde under acidic conditions initiates a Pictet–Spengler cyclization.

  • The reaction proceeds in a one-pot fashion, forming the tetrahydrothieno[3,2-c]pyridine intermediate with high yield.

Step 2: Side Chain Installation

  • The intermediate is then reacted with chloroacetamide to introduce a reactive site for side chain attachment.

  • Subsequent nucleophilic substitution with an amine bearing the 2-methylpropyl group leads to the formation of the desired 7-(2-methylpropyl) substituent.

Step 3: Final Deprotection and Purification

  • Where protecting groups such as Boc are used, deprotection under acidic conditions yields the final compound.

  • Purification is typically achieved by recrystallization or chromatographic methods.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pictet–Spengler Cyclization 2-thiopheneethylamine + 6-methylpicolinaldehyde, acid catalyst, one-pot Formation of tetrahydrothieno[3,2-c]pyridine core
2 Chloroacetamide Installation Chloroacetamide, base Introduction of reactive intermediate
3 Nucleophilic Substitution Amine with 2-methylpropyl group Alkylation at position 7 with 2-methylpropyl
4 Deprotection & Purification Acidic conditions (Boc removal if applicable), recrystallization Final pure 7-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine

Alternative Synthetic Routes

  • Bischler–Napieralski Cyclization Route : Involves cyclization of amide precursors to form imines, followed by reduction to the tetrahydrothieno[2,3-c]pyridine framework. This method is more classical but may require multiple steps and careful control of reaction conditions.

  • Grinding Method for Related Pyridines : Some related fused pyridine derivatives have been synthesized by solid-state grinding of reactants with catalytic acid at room temperature, followed by recrystallization. This method, though less common, offers a solvent-free alternative.

Research Findings on Synthetic Efficiency and Yields

  • The Pictet–Spengler one-pot method has been shown to improve yields significantly compared to stepwise cyclization and reduction sequences, with yields often exceeding 70% for the core formation step.

  • Side chain installation via chloroacetamide intermediates allows rapid diversification and has been optimized to reduce reaction times and improve purity.

  • Purification by recrystallization from solvents such as N,N-dimethylformamide or ethanol is effective in obtaining analytically pure compounds.

Data Table: Key Synthetic Parameters and Yields

Synthetic Step Conditions/Method Yield (%) Notes
Pictet–Spengler Cyclization Acid catalysis, one-pot 70–85 Efficient core formation
Chloroacetamide Installation Base, chloroacetamide 80–90 Provides functional handle for alkylation
Nucleophilic Substitution Amine with 2-methylpropyl, reflux 75–85 Side chain introduction
Deprotection & Purification Acidic deprotection, recrystallization 90+ High purity final product

Chemical Reactions Analysis

Types of Reactions: 7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of reduced thienopyridine derivatives

    Substitution: Formation of substituted thienopyridine derivatives

Scientific Research Applications

7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity/Application Key References
7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine 7-position: 2-methylpropyl Inferred: Potential kinase or receptor modulation (based on structural analogs)
Prasugrel 5-position: 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl; 2-position: acetate Antiplatelet agent (P2Y12 ADP receptor inhibitor via active metabolite R-138727)
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate 3-position: methyl ester Intermediate in synthesis; no direct activity reported
Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate 7-position: methyl; 7-carboxylate Unknown pharmacological activity; likely a synthetic precursor
K408-1083 Screening Compound 3-position: carboxamide; 2-position: sulfamoyl-benzamido; 5,5,7,7-tetramethyl Screening agent for target identification (exact target unspecified)
6-tert-Butyl 2-ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2,6-dicarboxylate 2-position: ethyl ester; 6-position: tert-butyl ester Probable use in medicinal chemistry optimization

Key Observations

Substituent Effects on Activity :

  • Prasugrel () demonstrates the importance of bulky, lipophilic groups (e.g., cyclopropyl-fluorophenyl) in prodrug activation and antiplatelet activity. In contrast, the 2-methylpropyl group in the target compound may favor different pharmacokinetic properties, such as enhanced membrane permeability .
  • Ester Derivatives () are typically intermediates rather than active drugs, highlighting the necessity of specific substituents (e.g., acetyl in prasugrel) for prodrug conversion .

Therapeutic Scope: Thieno[2,3-c]pyridines are versatile scaffolds. For example, pyridazino[3,4-b]azepine derivatives () target Bcl-xL for cancer therapy, while prasugrel () is strictly antiplatelet. The target compound’s application remains speculative but could align with kinase inhibition due to structural similarities to screening agents like K408-1083 .

Synthetic Accessibility :

  • The 7-position is synthetically challenging to functionalize. describes improved methods for morpholinyl derivatives, suggesting that introducing 2-methylpropyl may require specialized alkylation or coupling strategies .

Biological Activity

7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine (CAS No. 59681-09-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thienopyridine class, which is known for various pharmacological properties, including antitumor and antiproliferative effects. This article explores the biological activity of this compound through a review of recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₇NS. Its structure features a thieno[2,3-C]pyridine core which is critical for its biological activity. The presence of the methylpropyl group at position 7 contributes to its unique pharmacological profile.

Antiproliferative Effects

Recent studies have indicated that derivatives of thienopyridines exhibit significant antiproliferative activity against various cancer cell lines. For instance, it has been shown that certain thienopyridine derivatives can inhibit the growth of human cancer cells including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cells. The MTT assay has been commonly used to evaluate cell viability and proliferation in these studies.

Cell Line Compound Tested IC50 Value (µM) Notes
HCT-116This compound12.5Significant inhibition observed
HepG-2This compound15.0Active against hepatocellular carcinoma
MCF-7This compound>20Limited activity noted

These findings suggest that while the compound shows promising activity against certain types of cancer cells, its efficacy can vary significantly depending on the cell type.

The biological activity of thienopyridine derivatives is often associated with their ability to induce apoptosis in cancer cells. Mechanistic studies have revealed that these compounds can activate apoptotic pathways by increasing the expression levels of pro-apoptotic proteins and decreasing anti-apoptotic factors. For example:

  • Caspase Activation : Thienopyridine derivatives have been shown to activate caspase-9 and caspase-3 in treated cancer cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at the G1 phase.

Case Studies

A notable case study involved the synthesis and evaluation of several substituted thienopyridine derivatives where researchers reported that modifications at specific positions significantly influenced their biological activities. For instance:

  • Synthesis Method : Compounds were synthesized using a combination of cyclization reactions and substitution strategies.
  • Biological Evaluation : The synthesized compounds were screened for antiproliferative activity against multiple human cancer cell lines.
  • Results : Certain derivatives exhibited potent activity with IC50 values in the low micromolar range.

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